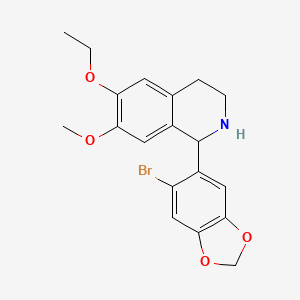
1-(6-Bromo-1,3-benzodioxol-5-yl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a brominated benzodioxole moiety and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 1,3-benzodioxole followed by the introduction of ethoxy and methoxy groups under specific reaction conditions. The final step involves the formation of the tetrahydroisoquinoline ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety may interact with enzymes or receptors, leading to modulation of biological processes. The tetrahydroisoquinoline core can also play a role in binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHANOL: Shares the brominated benzodioxole moiety but lacks the tetrahydroisoquinoline core.
(6-BROMO-1,3-BENZODIOXOL-5-YL)ACETIC ACID: Contains the brominated benzodioxole moiety with an acetic acid group instead of the tetrahydroisoquinoline core.
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]HYDRAZINE HYDROCHLORIDE: Features a hydrazine group attached to the brominated benzodioxole moiety.
Uniqueness
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of the brominated benzodioxole moiety and the tetrahydroisoquinoline core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20BrNO4 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H20BrNO4/c1-3-23-16-6-11-4-5-21-19(12(11)7-15(16)22-2)13-8-17-18(9-14(13)20)25-10-24-17/h6-9,19,21H,3-5,10H2,1-2H3 |
InChI Key |
KVDXCHXNUDEJGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3Br)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















